KMUP-4

Phosphodiesterase inhibition cGMP signaling Vasorelaxation

KMUP-4 is the ortho-nitro xanthine derivative of choice for researchers requiring PDE3-biased vasorelaxation (56% PDE3 inhibition vs. 33% PDE4/15% PDE5 at 10 µM) paired with dominant K+ channel-dependent mechanisms. Compared to para-nitro KMUP-3, KMUP-4 shows greater reliance on K+ channel activation and less on cyclic nucleotide pathways, enabling cleaner dissection of vascular smooth muscle signaling. Superior eNOS upregulation potency (0.1 µM) vs. YC-1. Essential SAR reference pair with KMUP-3.

Molecular Formula C19H23N7O4
Molecular Weight 413.4 g/mol
CAS No. 864873-81-4
Cat. No. B1673677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKMUP-4
CAS864873-81-4
SynonymsKMUP-4;  KMUP 4;  KMUP4; 
Molecular FormulaC19H23N7O4
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C19H23N7O4/c1-21-17-16(18(27)22(2)19(21)28)25(13-20-17)12-9-23-7-10-24(11-8-23)14-5-3-4-6-15(14)26(29)30/h3-6,13H,7-12H2,1-2H3
InChIKeyGHCXHWXSBNBFPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KMUP-4 (CAS 864873-81-4) Procurement Guide: Xanthine-Derivative cGMP Enhancer for Cardiovascular Research


KMUP-4 (7-[2-[4-(2-nitrobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine; C₁₉H₂₃N₇O₄; MW 413.43) is a nitrophenylpiperazine-derivative of xanthine that functions as a phosphodiesterase (PDE) inhibitor and K⁺ channel activator, leading to elevated intracellular cGMP and cAMP [1]. The compound is structurally characterized as an ortho-nitro substituted xanthine analog, distinguished from its para-nitro counterpart KMUP-3, and is primarily utilized as a research tool for investigating endothelium-dependent and -independent vasorelaxation mechanisms in cardiovascular disease models [2].

Why KMUP-4 Cannot Be Substituted by Other Xanthine-Derived PDE Inhibitors or cGMP Enhancers


Despite sharing a xanthine core with compounds like KMUP-3, theophylline, and other PDE inhibitors, KMUP-4 exhibits a distinct pharmacological signature that precludes generic substitution. The ortho-nitro substitution on the phenylpiperazine moiety confers a unique selectivity profile among PDE isozymes, with quantitatively different inhibitory activity against PDE3, PDE4, and PDE5 compared to its para-nitro analog KMUP-3 [1]. Furthermore, KMUP-4 demonstrates a differential dependence on endothelium-mediated pathways versus direct vascular smooth muscle actions, with a more pronounced K⁺ channel-dependent mechanism relative to KMUP-3 [2]. This specific combination of PDE inhibition ratios and vasorelaxation pathways means that substituting KMUP-4 with KMUP-3, theophylline, or YC-1 would yield distinct experimental outcomes in cardiovascular and endothelial function studies.

KMUP-4 Quantitative Differentiation: Head-to-Head Comparative Evidence Against Analogs


PDE Isozyme Inhibition Profile: KMUP-4 vs. KMUP-3 and Theophylline

At a test concentration of 10 μM, KMUP-4 exhibits a distinct PDE isozyme inhibition profile compared to its close structural analog KMUP-3 and the reference compound theophylline. KMUP-4 shows stronger inhibition of PDE3 (56%) relative to PDE4 (33%) and PDE5 (15%), whereas KMUP-3 demonstrates more balanced inhibition across all three isozymes (PDE3: 55%, PDE4: 48%, PDE5: 48%). Theophylline, a classic xanthine PDE inhibitor, shows substantially weaker inhibition across all isozymes (PDE3: 8%, PDE4: 8%, PDE5: 12%) [1]. This differential selectivity profile indicates that KMUP-4's ortho-nitro substitution yields a bias toward PDE3 inhibition, distinguishing it from both KMUP-3 and conventional xanthine-based PDE inhibitors.

Phosphodiesterase inhibition cGMP signaling Vasorelaxation

Vasorelaxation Potency: KMUP-4 vs. KMUP-3 and Other PDE Inhibitors

In rat aortic rings with intact endothelium (E+) precontracted with phenylephrine (10 μM), KMUP-4 induces concentration-dependent relaxation with a pEC₅₀ of 6.45. In endothelium-denuded (E−) rings, the potency decreases to pEC₅₀ of 5.94, indicating partial endothelium-dependence [1]. Comparative pEC₅₀ values for reference PDE inhibitors in the same assay system are: milrinone (PDE3 inhibitor) 6.34 ± 0.07, rolipram (PDE4 inhibitor) 6.39 ± 0.05, and zaprinast (PDE5 inhibitor) 6.95 ± 0.11 [2]. Notably, the authors indicate that KMUP-4's direct vascular smooth muscle relaxant response (E− rings) is more potent than that of KMUP-3 [3], establishing a clear differentiation within the KMUP series.

Vasorelaxation Aortic smooth muscle Endothelium

eNOS Protein Expression Enhancement: KMUP-4 vs. YC-1

In cultured human umbilical vein endothelial cells (HUVECs), treatment with 0.1 μM KMUP-4 for 18 hours significantly increases eNOS protein expression. Critically, this effect is documented as more potent than that of YC-1, a well-characterized soluble guanylyl cyclase (sGC) activator used as a reference standard [1]. While the exact fold-change quantification relative to YC-1 is not numerically provided in the abstracted data, the authors explicitly state that KMUP-4 (and KMUP-3) at 0.1 μM are "more potent than YC-1" in increasing eNOS protein expression [2], establishing a clear hierarchy of efficacy for eNOS upregulation.

eNOS Endothelial function cGMP signaling

K⁺ Channel Dependence: KMUP-4 Shows Greater Direct Smooth Muscle Action Than KMUP-3

The vasorelaxation induced by KMUP-4 is significantly attenuated by high extracellular K⁺ (80 mM) and by various K⁺ channel blockers (TEA 10 mM, glibenclamide 1 μM, 4-AP 100 μM, apamin 1 μM, charybdotoxin 0.1 μM), confirming K⁺ channel activation as a key mechanism [1]. However, at higher concentrations (30–100 μM), KMUP-4's relaxation is less affected by 4-AP and TEA compared to lower concentrations, suggesting additional mechanisms at play [2]. Critically, the authors conclude that KMUP-4's relaxation is more dependent on direct vascular smooth muscle contractile mechanisms and/or K⁺ channels, whereas KMUP-3 acts predominantly through cyclic nucleotide pathways [3]. This mechanistic divergence is supported by the observation that combined ODQ (sGC inhibitor) and SQ 22536 (AC inhibitor) produces a greater reduction in KMUP-3 relaxation than in KMUP-4 [4].

K+ channels Vascular smooth muscle Mechanism of action

Structural Differentiation: Ortho-Nitro (KMUP-4) vs. Para-Nitro (KMUP-3) Substitution

KMUP-4 and KMUP-3 are positional isomers differentiated solely by the nitro group placement on the phenyl ring: KMUP-4 bears an ortho-nitro (2-nitrobenzene) substitution, whereas KMUP-3 bears a para-nitro (4-nitrobenzene) substitution [1]. This single structural variation accounts for the observed functional differences in PDE isozyme selectivity, endothelium-dependence, and K⁺ channel engagement. The ortho-nitro configuration in KMUP-4 likely introduces steric constraints that alter binding interactions with PDE catalytic sites and K⁺ channel regulatory domains relative to the para-substituted KMUP-3 [2]. This positional isomerism provides a defined structure-activity relationship (SAR) probe pair for investigating how nitro group positioning modulates pharmacological activity within the nitrophenylpiperazine-xanthine series.

Structure-activity relationship Xanthine derivatives Chemical synthesis

KMUP-4 Research Applications: Defined Scenarios Derived from Quantitative Evidence


Dissecting PDE3-Selective vs. Balanced PDE Inhibition in Vascular Smooth Muscle

Researchers seeking to isolate PDE3-mediated contributions to vasorelaxation, while minimizing PDE4 and PDE5 engagement, should select KMUP-4 over KMUP-3. At 10 μM, KMUP-4 inhibits PDE3 by 56% while inhibiting PDE4 by only 33% and PDE5 by 15%, providing a PDE3-biased profile [1]. In contrast, KMUP-3 shows balanced inhibition across PDE3 (55%), PDE4 (48%), and PDE5 (48%), confounding pathway-specific interpretation. This differential selectivity, driven by ortho- vs. para-nitro substitution, enables cleaner experimental dissection of PDE3-dependent signaling cascades in aortic smooth muscle preparations [2].

Investigating K⁺ Channel-Mediated Vasorelaxation with Reduced Cyclic Nucleotide Pathway Interference

KMUP-4 is the preferred tool compound for studies requiring a vasorelaxant with dominant K⁺ channel-dependent and direct vascular smooth muscle mechanisms, as opposed to cyclic nucleotide-centric pathways. Evidence shows that combined sGC and AC inhibition (ODQ + SQ 22536) attenuates KMUP-3 relaxation more substantially than KMUP-4 relaxation, indicating that KMUP-4's actions are less reliant on cGMP/cAMP elevation [1]. Additionally, KMUP-4's relaxation is significantly reduced by K⁺ channel blockers (TEA, glibenclamide, 4-AP, apamin, charybdotoxin) and high extracellular K⁺, confirming K⁺ channel engagement [2]. This mechanistic bias makes KMUP-4 ideal for experiments aiming to characterize K⁺ channel subtypes involved in vasorelaxation without excessive cyclic nucleotide pathway crosstalk.

eNOS Upregulation Studies Requiring Potency Superior to YC-1

For endothelial cell studies focused on nitric oxide synthase (eNOS) protein expression, KMUP-4 offers greater potency than the standard sGC activator YC-1 at an equivalent concentration (0.1 μM) in HUVECs [1]. This established potency hierarchy positions KMUP-4 as a superior positive control or tool compound for experiments investigating transcriptional or post-translational regulation of eNOS, particularly in the context of endothelium-dependent vasorelaxation and cardiovascular protection [2]. Researchers should note that eNOS upregulation occurs independent of KMUP-4's PDE inhibitory activity, enabling separation of genomic/non-genomic endothelial effects from acute vasorelaxant actions.

Structure-Activity Relationship Studies on Nitrophenylpiperazine-Xanthine Positional Isomers

KMUP-4 serves as the ortho-nitro reference compound in SAR investigations examining how nitro group positioning on the phenylpiperazine moiety modulates pharmacological activity. Paired with its para-nitro analog KMUP-3, KMUP-4 enables systematic evaluation of positional isomerism effects on PDE isozyme selectivity, endothelium-dependence, K⁺ channel sensitivity, and eNOS upregulation [1]. The defined structural difference (ortho- vs. para-nitro) provides a clean SAR probe pair, with observed functional divergences directly attributable to nitro group positioning rather than other chemical modifications [2]. This application is particularly relevant for medicinal chemistry programs optimizing nitrophenylpiperazine-xanthine scaffolds for cardiovascular indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KMUP-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.